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Compound of Interest

Compound Name:
1-methyl-1H-1,2,3-benzotriazole-

5-carboxylic acid

Cat. No.: B1586762 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-benzotriazole-

5-carboxylic acid

Executive Summary
This technical guide provides a comprehensive overview of the essential physicochemical

properties of 1-methyl-1H-benzotriazole-5-carboxylic acid, a heterocyclic compound of interest

to researchers in medicinal chemistry and materials science. The document details the

compound's chemical identity, structural features, and core physical properties, including

melting point, solubility, and acidity (pKa). Furthermore, it offers detailed, field-proven

experimental protocols for the determination of these properties, designed to ensure accuracy

and reproducibility. The guide synthesizes predicted data with established analytical principles

to serve as a vital resource for scientists and drug development professionals engaged in the

synthesis, characterization, and application of this molecule.

Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional

materials. Among these, the benzotriazole scaffold is a privileged structure, appearing in

numerous approved pharmaceutical agents and recognized for its unique chemical properties.

[1] 1-methyl-1H-benzotriazole-5-carboxylic acid is a derivative that combines the stable

benzotriazole core with a carboxylic acid functional group, making it a versatile building block

for further chemical modification. The strategic placement of the methyl group on the N1
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position of the triazole ring prevents tautomerism, offering a fixed structural element for

molecular design.

Understanding the fundamental physicochemical properties of this compound is paramount for

its effective application. Properties such as solubility directly influence its handling, formulation,

and biological availability, while its acidity (pKa) governs its charge state in different

environments, a critical factor in drug-receptor interactions and material coordination chemistry.

[2] This guide provides both the known data and the practical methodologies required to

validate these characteristics in a laboratory setting.

Chemical Identity and Structure
A precise understanding of the compound's identity is the foundation for all subsequent

analysis.

Systematic Name: 1-methyl-1H-benzotriazole-5-carboxylic acid

CAS Number: 305381-67-3[3]

Molecular Formula: C₈H₇N₃O₂[3]

Molecular Weight: 177.16 g/mol [3]

Structure: The molecule consists of a bicyclic system where a benzene ring is fused to a

1,2,3-triazole ring. A methyl group is attached to the nitrogen atom at position 1 of the

triazole ring, and a carboxylic acid group is substituted at position 5 of the benzene ring.

Core Physicochemical Properties
The following table summarizes the key physicochemical data available for 1-methyl-1H-

benzotriazole-5-carboxylic acid. It is critical to distinguish between experimentally determined

values and computationally predicted data.
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Property Value Data Type Source

Appearance
Off-white to light

brown solid
Experimental [3]

Melting Point 250 °C Experimental [3]

Boiling Point 432.4 ± 18.0 °C Predicted [3]

Density 1.49 ± 0.1 g/cm³ Predicted [3]

pKa 3.51 ± 0.30 Predicted [3]

Melting Point
The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp

melting range typically signifies high purity. The reported melting point of 250 °C for 1-methyl-

1H-benzotriazole-5-carboxylic acid is indicative of a stable crystal lattice, likely due to strong

intermolecular hydrogen bonding afforded by the carboxylic acid groups.[3] Impurities would

lead to a depression and broadening of this melting range.[4]

Solubility Profile
The solubility of a compound dictates its utility in various applications, from reaction conditions

to pharmaceutical formulations. While specific quantitative solubility data is not widely

published, a qualitative profile can be reliably predicted from its structure.

Aqueous Solubility: The molecule is expected to be poorly soluble in neutral water. The

presence of the largely nonpolar benzotriazole core counteracts the polarity of the carboxylic

acid group.

Acid/Base Solubility: As a carboxylic acid, the compound is expected to be soluble in dilute

aqueous bases, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate

(NaHCO₃).[5][6] The base deprotonates the carboxylic acid to form a highly polar and water-

soluble carboxylate salt. It will remain insoluble in acidic solutions like 5% hydrochloric acid

(HCl).[7]

Organic Solubility: The parent compound, benzotriazole-5-carboxylic acid, is noted to be

slightly soluble in dimethylformamide (DMF).[8][9] Similar limited solubility in polar aprotic
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solvents is expected for the N-methylated derivative. It is likely to be insoluble in nonpolar

organic solvents such as hexanes or diethyl ether.

Acidity (pKa)
The predicted pKa of 3.51 places this compound as a moderately strong organic acid,

comparable to other benzoic acid derivatives.[3] This value is a direct measure of the ease with

which the carboxylic proton can be donated. In a biological context (pH ~7.4), the carboxylic

acid group will be almost entirely deprotonated and negatively charged, a critical consideration

for drug design and understanding its interactions with biological targets.

Spectral Characteristics
Spectroscopic analysis is essential for structural confirmation. While specific spectra for this

compound are not publicly available, the expected features can be predicted based on its

structure.

¹H NMR: The spectrum should feature distinct signals corresponding to:

A singlet for the methyl group protons (-CH₃) around 3.5-4.5 ppm.

Three signals in the aromatic region (7.5-8.5 ppm) for the protons on the benzene ring.

A broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the

carboxylic acid, which may be exchangeable with D₂O.

FT-IR: The infrared spectrum is expected to show characteristic absorption bands:

A very broad O-H stretch from ~2500 to 3300 cm⁻¹ for the hydrogen-bonded carboxylic

acid.

A sharp C=O stretch around 1700 cm⁻¹.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 177. Key

fragmentation patterns would likely involve the loss of H₂O (m/z = 159), CO (m/z = 149), and
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COOH (m/z = 132). The fragmentation of the parent 1H-Benzotriazole-5-carboxylic acid

shows major peaks at m/z 163 and 118, which can serve as a reference.[10]

Experimental Determination Protocols
The following protocols describe standard, reliable methods for determining the key

physicochemical properties in a laboratory setting.

Protocol: Melting Point Determination
This protocol uses the capillary method, which is a standard for obtaining accurate melting

point data.

Methodology:

Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch

glass. Press the open end of a capillary tube into the sample, forcing a small amount of

material into the tube. Tap the sealed end of the tube on a hard surface to compact the

sample to a height of 1-2 mm.[4]

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point

apparatus (e.g., Mel-Temp).

Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to

quickly find an approximate melting range.[11] This saves time for the precise measurement.

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate

melting point. Prepare a new sample. Set a slow heating rate (1-2 °C/min).

Observation and Recording: Record the temperature at which the first drop of liquid appears

(T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as

the range T₁ - T₂.

Validation: It is good practice to calibrate the apparatus thermometer using certified

standards (e.g., benzoic acid, urea) to ensure accuracy.[11]
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Sample Preparation Measurement

Dry Sample Load Capillary (1-2 mm) Insert into Apparatus Heat Slowly (1-2 °C/min) Observe & Record Range (T1-T2)
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Diagram 1: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Analysis
This workflow systematically determines the compound's solubility class based on its acid-base

properties.[5][6]

Methodology:

Initial Setup: For each test, add approximately 25 mg of the compound to a small test tube.

Water Test: Add 0.75 mL of deionized water. Shake vigorously for 30 seconds. If the

compound dissolves, it is water-soluble. If not, proceed to the next step.

NaOH Test: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. If it

dissolves, the compound is a strong or weak acid.

NaHCO₃ Test: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously.

Effervescence (CO₂ bubbles) and dissolution indicate a strong organic acid (like a carboxylic

acid).[7] If it does not dissolve, but was soluble in NaOH, it is a weak acid (like a phenol).

HCl Test: To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. If it

dissolves, the compound is basic (e.g., an amine). For this specific compound, no dissolution

is expected.
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Diagram 2: Decision workflow for qualitative solubility testing.

Protocol: pKa Determination by Potentiometric Titration
This protocol provides a highly accurate method for experimentally determining the pKa.[12]

Methodology:

Sample Preparation: Accurately weigh a sample of the compound (e.g., 50-100 mg) and

dissolve it in a suitable solvent mixture (e.g., a minimal amount of ethanol or DMSO to

dissolve, then dilute with CO₂-free deionized water).

Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH

meter using standard buffers (pH 4.00, 7.00, 10.00). Place the calibrated pH electrode and

the tip of a burette filled with standardized NaOH solution (e.g., 0.1 M) into the beaker.
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Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small,

precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and

record both the pH and the total volume of titrant added.

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). This will

generate a titration curve.

pKa Determination: Determine the equivalence point (the point of steepest inflection on the

curve). The volume at exactly half the equivalence point corresponds to the point where the

concentrations of the acid and its conjugate base are equal. The pH at this half-equivalence

point is equal to the pKa of the compound.[12]

Potentiometric Titration Setup Burette with 0.1 M NaOH pH Meter Beaker with Sample Solution pH Electrode Magnetic Stirrer

Stir Bar

Click to download full resolution via product page

Diagram 3: Schematic of a potentiometric titration setup.

Synthesis Overview
For researchers needing to prepare the compound, a plausible synthetic route has been

reported.[3] The synthesis provides context on the compound's origin and potential impurities.

The process begins with 4-amino-3-nitrobenzoic acid. This starting material undergoes

methylation, followed by the chemical reduction of the nitro group to an amine. The resulting

diamine is then cyclized to form the benzotriazole ring system, and a final hydrolysis step

converts an ester intermediate into the desired carboxylic acid.

4-Amino-3-nitrobenzoic acid Methylation Nitro Reduction Cyclization (Diazotization) Ester Hydrolysis
1-methyl-1H-benzotriazole-

5-carboxylic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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